molecular formula C10H9N3O2 B8694938 2-methyl-6-(2H-1,2,3-triazol-2-yl)benzoic acid

2-methyl-6-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No. B8694938
M. Wt: 203.20 g/mol
InChI Key: PPJSLPYLJSWLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653263B2

Procedure details

The title compound was prepared in a manner analogous to Intermediate 1, substituting for 2-iodo-6-methyl benzoic acid for 5-fluoro-2-iodo-benzoic acid in Step A. 1H NMR (400 MHz, CD3OD): 7.89 (s, 2H), 7.72 (d, J=8.1 Hz, 1H), 7.48 (t, J=7.9 Hz, 1H), 7.36 (d, J=7.7 Hz, 1H), 2.46 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]([N:11]2[N:15]=[CH:14][CH:13]=[N:12]2)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].I[C:17]1C=CC=C(C)C=1C(O)=O.FC1C=CC(I)=C(C=1)C(O)=O>>[CH3:17][C:10]1[CH:2]=[CH:3][CH:4]=[C:5]([N:11]2[N:15]=[CH:14][CH:13]=[N:12]2)[C:6]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)N1N=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C(=O)O)C(=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)O)C(=CC=C1)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.